molecular formula C8H12ClNO B088279 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride CAS No. 13258-59-8

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Cat. No.: B088279
CAS No.: 13258-59-8
M. Wt: 173.64 g/mol
InChI Key: KZUIXWYHQJZUOK-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antioxidant Properties : 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a synthetic antioxidant, and advancements in its preparation have led to improved yields (Yao Xing-sheng, 2007).

  • Geroprotective Effects : It has been found to act as a geroprotector, slowing aging in both mice and Drosophila melanogaster, leading to increased lifespans in these models (N. Emanuel & L. K. Obukhova, 1978), (N. S. Nakaidze et al., 1978).

  • Neuroprotective and Pharmacological Effects : The compound has shown potential in neuroprotection and cerebral blood flow enhancement in rat models, particularly under conditions of ischemia (T. S. Gan'shina et al., 2011), (Bagdasarian Na et al., 2014).

  • Influence on Mitochondrial Function : Research has indicated that it can modulate lipid peroxidation and oxidative modification of mitochondrial proteins in rat liver mitochondria (A. Sinitskii et al., 2021).

  • Potential in Treating Brain Injuries : Studies have shown that 2-ethyl-6-methyl-3-hydroxypyridine succinate can positively influence the recovery of brain tissue and microvasculature following traumatic brain injury (V. Polozova Anastasia et al., 2021).

  • Antiarrhythmic Properties : It has been demonstrated to have antiarrhythmic effects in rat models, suggesting a potential application in cardiac care (А. И. Турилова et al., 2016).

  • Psoriasis Treatment : In clinical studies, it has shown efficacy in treating psoriasis, particularly when combined with arterial hypertension treatment (G. Makurina, 2016).

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, also known as Emoxypine, are biomembrane lipids and antioxidant enzymes . It interacts with these targets to exert its effects.

Mode of Action

this compound inhibits the oxidation of biomembrane lipids, thereby protecting the cell membranes from oxidative damage . It also increases the activity of antioxidant enzymes, specifically superoxide dismutase, which is responsible for the formation and consumption of lipid peroxides and active oxygen forms .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid peroxidation and oxidative modification of mitochondrial proteins . It causes a transient accumulation of lipid peroxidation products at relatively high concentrations and redistributes free-radical oxidation substrates in favor of proteins . This leads to a gradual restriction of oxidative phosphorylation, a decrease in the affinity of the respiratory chain to ADP, and an impaired intactness of mitochondrial structures .

Pharmacokinetics

The pharmacokinetic properties of this compound are such that it has an elimination half-life of 2-2.6 hours . This means that the compound is relatively quickly metabolized and eliminated from the body. The compound can be administered orally or intravenously .

Result of Action

The action of this compound results in a number of molecular and cellular effects. These include the inhibition of lipid peroxidation, the increase in the activity of antioxidant enzymes, and the protection of cell membranes from oxidative damage . These effects contribute to the compound’s antioxidant and actoprotector properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antioxidant activity can be affected by the presence of reactive oxygen species in the environment . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been shown to have a modulating effect on lipid peroxidation and oxidative modification of mitochondrial proteins . It causes transient accumulation of lipid peroxidation products at relatively high concentrations in the incubation mixture and redistribution of free-radical oxidation substrates in favor of proteins . This compound interacts with the respiratory chain, causing a decrease in affinity to ADP .

Cellular Effects

In cellular processes, this compound has been found to affect the functional state of rat liver mitochondria in vitro . It influences cell function by causing a gradual restriction of oxidative phosphorylation and an impaired intactness of mitochondrial structures .

Molecular Mechanism

At the molecular level, this compound acts as a restrictor of oxidative phosphorylation and a pro-oxidant . This could result from the manifestation of its prototropic tautomerism .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, particularly its impact on free-radical oxidation and respiration of intact rat liver mitochondria . The compound’s effects on lipid peroxidation and oxidative modification of mitochondrial proteins were observed .

Dosage Effects in Animal Models

In animal models, the antihypoxic activity of this compound increased tolerance to asphyxia and hypercapnic hypoxia after intraperitoneal administration . A fourfold reduction in the dosage reduced the resistance to histotoxic hypoxia by 32% .

Transport and Distribution

It is known that the neutral molecule could be anchored in the phospholipid bilayer, affecting the lipid microenvironment of whole proteins .

Subcellular Localization

It has been studied for its effects on mitochondria, suggesting it may localize to these organelles .

Properties

IUPAC Name

2-ethyl-6-methylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIXWYHQJZUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2364-75-2 (Parent)
Record name Emoxipin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80157647
Record name Emoxipin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13258-59-8
Record name 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13258-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emoxipin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emoxipin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMOXYPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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